- Substituted benzene and 6,5-fused bicyclic heteroaryl compounds, World Intellectual Property Organization, , ,
Cas no 96286-02-1 (5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile)

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-carbonitrile, 5-chloro-1,3-dimethyl-
- 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBONITRILE
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (ACI)
- AKOS006249255
- SCHEMBL16402575
- DB-088897
- MFCD01569082
- W17389
- WDA28602
- F1902-0040
- Z1154604917
- 11N-580S
- CS-0060027
- BVSBKLHMMUZYKA-UHFFFAOYSA-N
- 96286-02-1
- EN300-73017
- 5-chloro-1,3-dimethylpyrazole-4-carbonitrile
- 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile
-
- MDL: MFCD01569082
- インチ: 1S/C6H6ClN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3
- InChIKey: BVSBKLHMMUZYKA-UHFFFAOYSA-N
- SMILES: N#CC1C(C)=NN(C)C=1Cl
計算された属性
- 精确分子量: 155.0250249 g/mol
- 同位素质量: 155.0250249 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 173
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 155.58
- トポロジー分子極性表面積: 41.6Ų
- XLogP3: 1.3
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 170217-500mg |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 500mg |
$393.00 | 2023-09-11 | ||
Apollo Scientific | OR32223-1g |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 95% | 1g |
£462.00 | 2025-02-20 | |
eNovation Chemicals LLC | D772843-250mg |
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 95% | 250mg |
$145 | 2024-06-06 | |
abcr | AB340476-5 g |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile; . |
96286-02-1 | 5 g |
€784.00 | 2023-07-19 | ||
abcr | AB340476-10 g |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile; . |
96286-02-1 | 10 g |
€1,367.50 | 2023-07-19 | ||
Enamine | EN300-73017-0.1g |
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 95% | 0.1g |
$60.0 | 2023-04-20 | |
Matrix Scientific | 170217-1g |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 1g |
$785.00 | 2023-09-11 | ||
abcr | AB340476-500 mg |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile; . |
96286-02-1 | 500mg |
€315.00 | 2023-04-26 | ||
AstaTech | W17389-1/G |
5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBONITRILE |
96286-02-1 | 95% | 1g |
$289 | 2023-09-19 | |
Ambeed | A984820-10g |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile |
96286-02-1 | 95% | 10g |
$1527.0 | 2023-08-31 |
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile 合成方法
Synthetic Circuit 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Synthetic Circuit 2
1.2 Reagents: Water ; neutralized, cooled
- Process for synthesis of N-alkyl-cyanopyrazole, China, , ,
Synthetic Circuit 3
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Preparation of substituted benzene compounds for treating cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 4
- Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amidesGreen Chemistry, 2018, 20(1), 266-273,
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Raw materials
- N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidenehydroxylamine
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Preparation Products
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrileに関する追加情報
Recent Advances in the Study of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1) in Chemical Biology and Pharmaceutical Research
The compound 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazole core and chloro-cyano functional groups, has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, making it a valuable scaffold in medicinal chemistry.
One of the key areas of research involving 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is its application in the design of kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in cancer progression. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of novel CDK inhibitors with improved selectivity and pharmacokinetic properties.
In addition to its role in kinase inhibition, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile has also been investigated for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry reported the synthesis of a series of pyrazole derivatives, including the title compound, and evaluated their activity against drug-resistant bacterial strains. The results indicated that certain derivatives exhibited broad-spectrum antibacterial activity, with minimal cytotoxicity against mammalian cells. These findings suggest the potential of this compound as a lead structure for the development of new antibiotics to address the growing challenge of antimicrobial resistance.
Another promising application of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is in the field of anti-inflammatory drug development. Research published in Bioorganic & Medicinal Chemistry Letters in 2024 explored the compound's ability to modulate inflammatory pathways by targeting key enzymes such as cyclooxygenase-2 (COX-2). The study demonstrated that specific derivatives of the compound could effectively reduce inflammation in preclinical models, with a favorable safety profile. These results underscore the potential of this scaffold for the design of next-generation anti-inflammatory agents.
Despite these advancements, challenges remain in the optimization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile for clinical applications. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural modifications and in-depth pharmacological studies. Future research directions may include the exploration of novel synthetic routes to improve yield and purity, as well as the development of prodrug strategies to enhance bioavailability.
In conclusion, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1) represents a promising scaffold in chemical biology and pharmaceutical research, with diverse applications in drug discovery. Recent studies have highlighted its potential in kinase inhibition, antimicrobial activity, and anti-inflammatory effects, paving the way for the development of novel therapeutics. Continued research efforts will be essential to fully realize the clinical potential of this compound and its derivatives.
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